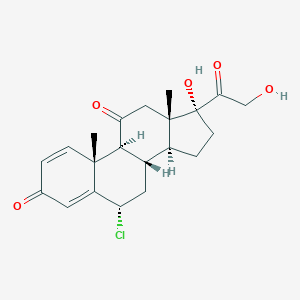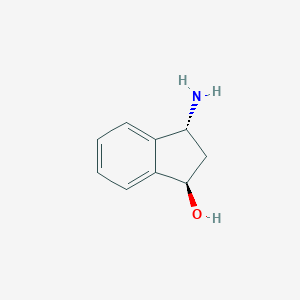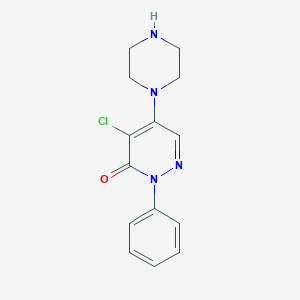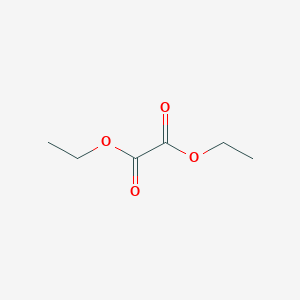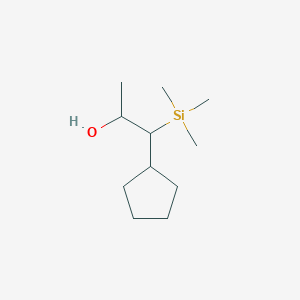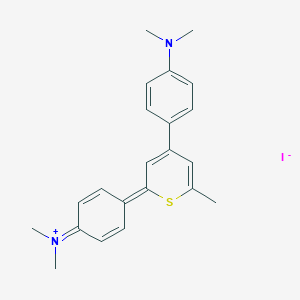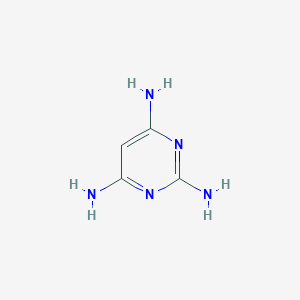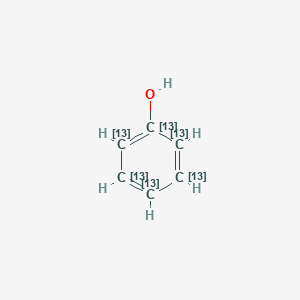
Phenol-13C6
Übersicht
Beschreibung
Phenol-13C6, a labeled variant of phenol, is an important chemical product with a wide range of applications. It is traditionally produced from fossil resources, but there is a growing interest in sustainable production through microbial fermentation using renewable biomass resources. However, the toxicity of phenol poses challenges for its production in industrial microorganisms like Escherichia coli, as it affects growth rate and biomass yield by altering the central carbon metabolism .
Synthesis Analysis
The synthesis of labeled phenolic compounds, including Phenol-13C6, is crucial for environmental and metabolic studies. A complete chemical synthesis of various phenolic monomers, including Phenol-13C6, has been reported starting from commercially available labeled phenol. This synthesis involves selective ortho-hydroxylation, Friedel-Crafts alkylation, and Knoevenagel condensation, among other steps, to produce compounds like p-coumaric, ferulic, and caffeic acids . Another synthesis route for [2-13C]phenol involves cyanation of cyclopentanone, followed by acetylation, reduction, ring expansion, and dehydrobromination .
Molecular Structure Analysis
The molecular structure of Phenol-13C6 has been studied using various spectroscopic techniques. For instance, the microwave spectra of mono-13C-substituted phenols have been investigated to report a complete substitution structure, providing insights into bond lengths and angles within the molecule. The dipole moment has also been measured, contributing to the understanding of the molecule's polarity .
Chemical Reactions Analysis
Phenol-13C6 is involved in various chemical reactions, particularly in the context of C–H functionalization. Phenol-directed C–H functionalization reactions have been summarized, highlighting the role of catalytic methodologies in improving chemo- and regioselectivity. These advancements are significant for the increased use of phenols in fine-chemical synthesis . Additionally, the chemical behavior of phenolates, which are derivatives of phenol, has been studied in the context of macrocyclic tetraamine ligands, revealing the influence of proximate cations on the phenolate pendant .
Physical and Chemical Properties Analysis
The physical and chemical properties of Phenol-13C6 are influenced by its aromatic structure and hydroxyl groups. Phenolic compounds, in general, are known for their antioxidant properties, which depend on the structure, particularly the number and positions of hydroxyl groups. Phenol-13C6, being a labeled variant, shares these properties and is used in various applications, including as an internal standard for isotope dilution mass spectrometry .
Wissenschaftliche Forschungsanwendungen
-
- Application : Phenol-13C6 is used in the study of anaerobic biodegradation of municipal solid waste .
- Method : The biodegradation of 13C6-phenol until mineralisation was observed under mesophilic and thermophilic conditions during the degradation of municipal solid waste .
- Results : Two types of degradation kinetics were obtained, one follows a first order kinetic and the other follows a lag-phase model. The pyrosequencing analysis shows that in the fastest kinetic Clostridium sp. and Anaerobranca sp. were the microorganisms majorly present under mesophilic and thermophilic conditions, respectively .
-
- Application : Phenolic compounds, including Phenol-13C6, have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, among others, which has led to great interest in their use by several industries .
- Method : The application methods vary depending on the specific industry and the desired bioactivity. Techniques to improve their sustainable resourcing, stability and bioavailability are being developed .
- Results : Despite the large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
-
- Application : Phenol-13C6 can be used in protein expression studies .
- Method : The specific methods of application would depend on the particular protein being studied and the experimental design .
- Results : The outcomes of these studies can vary widely, as they would be dependent on the specific proteins and experimental conditions .
-
- Application : Phenol-13C6 can be used in chemical tagging, a process used in synthetic chemistry to track the progress of a reaction .
- Method : The specific methods of application would depend on the particular reaction being studied and the experimental design .
- Results : The outcomes of these studies can vary widely, as they would be dependent on the specific reactions and experimental conditions .
-
- Application : Phenol-13C6 can be used for stable isotope labeling, a technique used in chemistry to track the movement of atoms through a chemical reaction .
- Method : The compound can be introduced into a sample, and its presence can then be detected using various analytical techniques .
- Results : This can provide valuable information about the reaction mechanism and the fate of individual atoms in the reaction .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480397 | |
| Record name | Phenol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.067 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol-13C6 | |
CAS RN |
89059-34-7 | |
| Record name | Phenol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89059-34-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



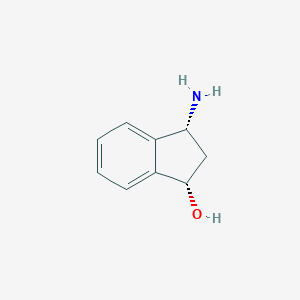
![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)
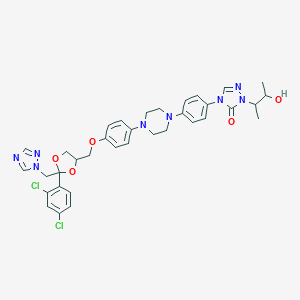
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
